molecular formula C16H16ClN3O3 B12049771 (2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide

(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide

Cat. No.: B12049771
M. Wt: 333.77 g/mol
InChI Key: QEOWTGJNDUBGIY-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C16H16ClN3O3. It is a derivative of benzaldehyde and is characterized by the presence of a semicarbazone group, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone typically involves the reaction of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired semicarbazone derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the semicarbazone group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone
  • 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone
  • 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde thiosemicarbazone

Uniqueness

4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring and the presence of the semicarbazone group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]urea

InChI

InChI=1S/C16H16ClN3O3/c1-22-15-8-12(9-19-20-16(18)21)4-7-14(15)23-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H3,18,20,21)/b19-9+

InChI Key

QEOWTGJNDUBGIY-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.